

Preparing IACS-8803 Disodium Salt for Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8803 is a potent and synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a 2',3'-thiophosphate CDN analog, it exhibits enhanced stability and robust activation of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity stimulates a powerful innate immune response, which can be harnessed for anti-tumor therapy. Preclinical studies have demonstrated that **IACS-8803** can induce significant anti-tumor effects in various cancer models.

These application notes provide detailed protocols for the preparation of **IACS-8803** disodium salt for injection in a research setting, ensuring its proper handling, formulation, and administration for in vivo studies.

Physicochemical Properties of IACS-8803 Disodium Salt

A summary of the key physicochemical properties of **IACS-8803** disodium salt is presented in the table below.

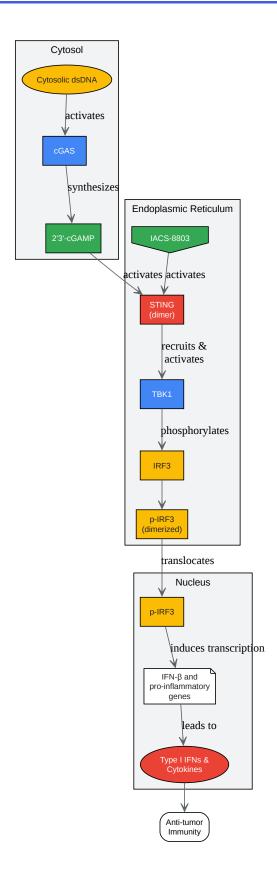


Property	Value	Reference
Chemical Formula	C20H21FN10Na2O9P2S2	[1]
Molecular Weight	736.50 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility (in DMSO)	≥ 100 mg/mL (≥ 135.78 mM)	[1]
Solubility (in Water)	56.67 mg/mL (76.95 mM); requires sonication	[1]
Storage (Solid)	-20°C, stored under nitrogen, away from moisture	[1]
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[1][2]

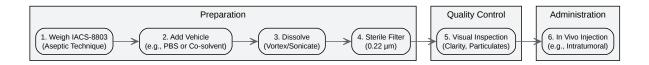
Mechanism of Action: The cGAS-STING Pathway

IACS-8803 functions by directly binding to and activating the STING protein, which is predominantly located on the endoplasmic reticulum. This mimics the natural activation of the pathway by the endogenous ligand 2'3'-cGAMP, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. Activation of STING initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF- κ B. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN- α / β) and a range of pro-inflammatory cytokines and chemokines. This orchestrated immune response enhances antigen presentation, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells into the tumor microenvironment, and ultimately leads to tumor cell death. The introduction of thiophosphate bonds in IACS-8803 enhances its resistance to degradation by phosphodiesterases, prolonging its activity.[3]









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